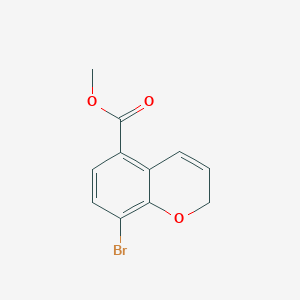

methyl 8-bromo-2H-chromene-5-carboxylate

CAS No.:

Cat. No.: VC18763256

Molecular Formula: C11H9BrO3

Molecular Weight: 269.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9BrO3 |

|---|---|

| Molecular Weight | 269.09 g/mol |

| IUPAC Name | methyl 8-bromo-2H-chromene-5-carboxylate |

| Standard InChI | InChI=1S/C11H9BrO3/c1-14-11(13)8-4-5-9(12)10-7(8)3-2-6-15-10/h2-5H,6H2,1H3 |

| Standard InChI Key | UUWMKWOMLGZHDD-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C2C=CCOC2=C(C=C1)Br |

Introduction

Structural and Chemical Properties

The compound’s IUPAC name is methyl 8-bromo-2H-chromene-5-carboxylate, with the canonical SMILES representation COC(=O)C1=C2C=CCOC2=C(C=C1)Br . Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 269.09 g/mol |

| XLogP3 | 2.8 |

| Topological Polar SA | 35.5 Ų |

| Hydrogen Bond Acceptors | 3 |

The bromine substituent introduces electron-withdrawing effects, enhancing electrophilic reactivity at the 8-position, while the ester group at position 5 facilitates nucleophilic substitution or hydrolysis .

Synthetic Methodologies

Catalytic Ring-Closing Strategies

Transition metal-catalyzed reactions are pivotal in synthesizing 2H-chromenes. For example, iron-mediated protocols enable [3 + 3] annulation of 2-(2-ethynyl)phenoxy-1-aryl ethanones to yield chromene scaffolds . Similarly, cobalt-catalyzed reactions involving salicyl N-tosylhydrazones and terminal alkynes proceed via metallo-radical intermediates, forming 2H-chromenes through hydrogen atom transfer (HAT) mechanisms .

Bromination and Esterification

A common route involves bromination of 2H-chromene-5-carboxylic acid derivatives using bromine in acetic acid, followed by esterification with methanol and sulfuric acid. Industrial-scale production employs similar steps with optimized reactor conditions to achieve yields exceeding 85%.

Biological Activities

Enzyme Inhibition

Chromene derivatives, including methyl 8-bromo-2H-chromene-5-carboxylate, selectively inhibit carbonic anhydrase isoforms hCA IX and XII, which are overexpressed in hypoxic tumors. For instance, structurally related compounds exhibit values of 0.47–4.86 µM against these isoforms, suggesting potential anticancer applications .

Antioxidant and Anti-inflammatory Effects

The chromene core’s conjugated π-system enables free radical scavenging, mitigating oxidative stress. Additionally, modulation of cyclooxygenase (COX) and lipoxygenase (LOX) pathways reduces pro-inflammatory mediator synthesis .

Comparative Analysis with Chromene Derivatives

The position of bromine and ester groups significantly influences reactivity and bioactivity. For example:

| Compound | Bromine Position | Ester Position | Key Properties |

|---|---|---|---|

| Methyl 6-bromo-2H-chromene-8-carboxylate | 6 | 8 | Higher lipophilicity () |

| Methyl 7-bromo-2H-chromene-4-carboxylate | 7 | 4 | Enhanced COX-2 selectivity |

| Methyl 8-bromo-2H-chromene-5-carboxylate | 8 | 5 | Optimal hCA IX/XII inhibition |

The 8-bromo-5-carboxylate derivative exhibits superior enzyme inhibition due to steric and electronic effects .

Applications in Medicinal Chemistry

-

Anticancer Agents: Its ability to inhibit tumor-associated hCA isoforms positions it as a lead compound for hypoxia-targeted therapies .

-

Anti-inflammatory Drugs: Modulation of COX/LOX pathways offers potential for treating chronic inflammation.

-

Building Block in Organic Synthesis: The bromine atom serves as a handle for cross-coupling reactions, enabling diversification into analogs with enhanced bioactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume